Home > Products > Screening Compounds P138618 > 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride
3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride - 2763777-13-3

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride

Catalog Number: EVT-6357728
CAS Number: 2763777-13-3
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) []

    Compound Description: Sibutramine is a cyclobutylalkylamine used in the treatment of obesity. Its synthesis and the synthesis of its major human metabolites have been described [].

Reference: [] https://www.semanticscholar.org/paper/fc17c76c137d60ed9faa417fe4b47dde04d43857

2. N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine []

    Compound Description: This compound is a demethylated human metabolite of sibutramine [].

    Relevance: This metabolite retains the cyclobutyl ring system found in 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride but differs significantly in its overall structure due to the presence of a chlorine atom in the para position of the phenyl ring, the absence of the pyridin-2-yloxy moiety, and the extended alkylamine side chain []. These substantial differences indicate distinct biological activities compared to 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride.

Reference: [] https://www.semanticscholar.org/paper/fc17c76c137d60ed9faa417fe4b47dde04d43857

3. 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine []

    Compound Description: This compound is a demethylated human metabolite of sibutramine [].

    Relevance: Similar to the previous metabolites, this compound maintains the cyclobutyl ring system also present in 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride, but it lacks the pyridin-2-yloxy moiety and has a different substituent on the cyclobutyl ring []. These structural distinctions indicate that this sibutramine metabolite likely exhibits different biological activities compared to 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride.

Reference: [] https://www.semanticscholar.org/paper/fc17c76c137d60ed9faa417fe4b47dde04d43857

4. 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol []

    Compound Description: This compound is a hydroxylated human metabolite of sibutramine [].

    Relevance: This metabolite shares the cyclobutyl ring system with 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride, but significant structural differences are introduced by the hydroxyl group, the chlorine atom on the phenyl ring, and the absence of the pyridin-2-yloxy group []. Consequently, this metabolite is expected to display different biological activities compared to 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride.

Reference: [] https://www.semanticscholar.org/paper/fc17c76c137d60ed9faa417fe4b47dde04d43857

5. c-3-(1-amino-3-methylbutyl)-3-(4-chlorophenyl)cyclobutan-r-1-ol []

    Compound Description: This compound is a hydroxylated human metabolite of sibutramine [].

    Relevance: This metabolite, while possessing a cyclobutyl ring like 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride, exhibits significant differences in its structure. The presence of a chlorine atom in the para position of the phenyl ring, the absence of the pyridin-2-yloxy moiety, and the hydroxyl group on the cyclobutyl ring all contribute to these differences []. Consequently, it is anticipated that this metabolite would have distinct biological activities compared to 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride.

Reference: [] https://www.semanticscholar.org/paper/fc17c76c137d60ed9faa417fe4b47dde04d43857

Properties

CAS Number

2763777-13-3

Product Name

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.